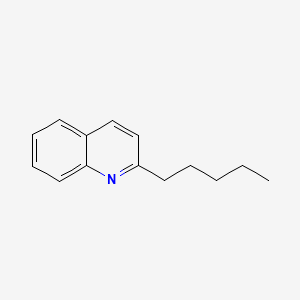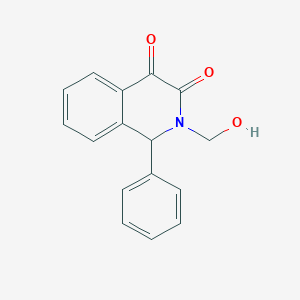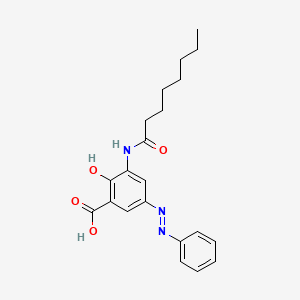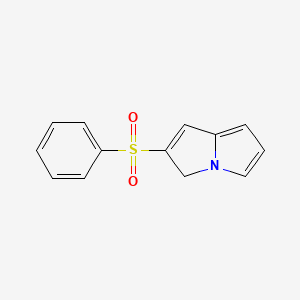
1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene is an organic compound derived from the polycyclic aromatic hydrocarbon anthracene This compound is notable for its unique structural features, which include methoxy groups and a propano bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene typically involves cycloaddition reactions. One common method is the (4+3) cycloaddition reaction between oxyallyl cations and 9-substituted anthracene . This reaction is facilitated by specific reagents and conditions, such as the use of 1,1,3,3-tetrabromoacetone as a key step .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to hydroquinone forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroquinones.
Aplicaciones Científicas De Investigación
1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing various polycyclic aromatic compounds and heterocycles.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene involves its interaction with molecular targets and pathways. The methoxy groups and propano bridge play crucial roles in its reactivity and binding affinity. These structural features enable the compound to participate in electron transfer processes, making it effective in redox reactions and as a potential catalyst in organic synthesis.
Comparación Con Compuestos Similares
9,10-Dihydroanthracene: This compound is structurally similar but lacks the methoxy groups and propano bridge.
9,10-Dihydroxyanthracene: It features hydroxyl groups instead of methoxy groups, leading to different chemical properties.
Uniqueness: 1,2-Dimethoxy-9,10-dihydro-9,10-propanoanthracene is unique due to its specific combination of methoxy groups and a propano bridge
Propiedades
| 92180-66-0 | |
Fórmula molecular |
C19H20O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
3,4-dimethoxytetracyclo[6.6.3.02,7.09,14]heptadeca-2(7),3,5,9,11,13-hexaene |
InChI |
InChI=1S/C19H20O2/c1-20-17-11-10-16-14-8-5-9-15(18(16)19(17)21-2)13-7-4-3-6-12(13)14/h3-4,6-7,10-11,14-15H,5,8-9H2,1-2H3 |
Clave InChI |
GVJDRGZYIWXKHQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C3CCCC2C4=CC=CC=C34)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)



